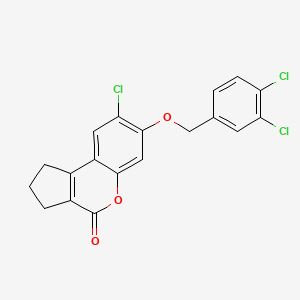
C44H55ClO5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C44H55ClO5 Allyl chloroformate . It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene . The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the product.
Industrial Production Methods: In industrial settings, the production of allyl chloroformate involves the continuous addition of allyl alcohol to a solution of phosgene in an inert solvent such as toluene or dichloromethane . The reaction mixture is then cooled, and the product is purified through distillation.
化学反応の分析
Types of Reactions:
Oxidation: Allyl chloroformate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form allyl alcohol.
Substitution: Allyl chloroformate can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as , , and can react with allyl chloroformate under mild conditions.
Major Products:
Oxidation: Products include and .
Reduction: The major product is .
Substitution: Products include , , and .
科学的研究の応用
Chemistry: Allyl chloroformate is used as a reagent in organic synthesis for the protection of amines and alcohols. It is also used in the synthesis of various heterocyclic compounds.
Biology: In biological research, allyl chloroformate is used to modify proteins and peptides. It is also used in the preparation of enzyme inhibitors.
Medicine: Allyl chloroformate is used in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, allyl chloroformate is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of polymers and resins.
作用機序
Allyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on molecules. This reaction typically involves the substitution of the chlorine atom with a nucleophile, resulting in the formation of a new covalent bond. The molecular targets of allyl chloroformate include amines, alcohols, and thiols, which are commonly found in proteins, peptides, and other biomolecules.
類似化合物との比較
- Methyl chloroformate (C2H3ClO2)
- Ethyl chloroformate (C3H5ClO2)
- Isopropyl chloroformate (C4H7ClO2)
Comparison: Allyl chloroformate is unique due to its allyl group, which provides additional reactivity compared to other chloroformates. The presence of the allyl group allows for further functionalization and the formation of more complex molecules. In contrast, methyl, ethyl, and isopropyl chloroformates have simpler alkyl groups, which limit their reactivity and versatility in organic synthesis.
特性
分子式 |
C44H55ClO5 |
|---|---|
分子量 |
699.4 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C44H55ClO5/c1-27(2)10-9-11-28(3)35-16-17-36-32-15-14-30-22-31(18-20-43(30,4)37(32)19-21-44(35,36)5)49-42(47)26-48-40-25-39-34(23-38(40)45)33(24-41(46)50-39)29-12-7-6-8-13-29/h6-8,12-14,23-25,27-28,31-32,35-37H,9-11,15-22,26H2,1-5H3/t28-,31+,32+,35-,36+,37+,43+,44-/m1/s1 |
InChIキー |
HZOFJAVOORGTFE-SQAZNZTQSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11160241.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11160250.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B11160252.png)
![3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11160257.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-alanine](/img/structure/B11160270.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11160277.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11160293.png)
![Ethyl 2-[({3-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11160296.png)
![6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11160297.png)
![3,4-diethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11160304.png)
![10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B11160311.png)
![5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11160315.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide](/img/structure/B11160327.png)
